molecular formula C10H13ClO B3054531 3-Tert-butyl-2-chlorophenol CAS No. 60935-49-1

3-Tert-butyl-2-chlorophenol

Cat. No.: B3054531
CAS No.: 60935-49-1
M. Wt: 184.66 g/mol
InChI Key: DWOKJMQGRUJFJK-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-chlorophenol: is an organic compound with the molecular formula C10H13ClO It is a derivative of phenol, where the hydrogen atom in the ortho position relative to the hydroxyl group is replaced by a chlorine atom, and the hydrogen atom in the meta position is replaced by a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-chlorophenol can be achieved through several methods. One common approach involves the chlorination of 2-tert-butylphenol. This reaction typically requires a chlorinating agent such as chlorine gas or thionyl chloride, and it is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding phenol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 2-tert-butylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Tert-butyl-2-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-chlorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom and tert-butyl group influence its reactivity and binding affinity. These interactions can affect enzymatic activity, cellular signaling pathways, and other biological processes .

Comparison with Similar Compounds

    4-Tert-butyl-2-chlorophenol: Similar structure but with the tert-butyl group in the para position.

    2-Chloro-4-tert-butylphenol: Another isomer with different substitution patterns.

    2,6-Di-tert-butyl-4-chlorophenol: Contains two tert-butyl groups and a chlorine atom.

Uniqueness: 3-Tert-butyl-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for studying structure-activity relationships and for applications where specific reactivity is desired .

Properties

IUPAC Name

3-tert-butyl-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOKJMQGRUJFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491365
Record name 3-tert-Butyl-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60935-49-1
Record name 3-tert-Butyl-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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